molecular formula C21H24ClN3O B14175374 6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole CAS No. 919088-65-6

6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole

Cat. No.: B14175374
CAS No.: 919088-65-6
M. Wt: 369.9 g/mol
InChI Key: GRAQUAFQJQHVEV-UHFFFAOYSA-N
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Description

6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has shown potential in various scientific research fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the chloro group: Chlorination of the benzimidazole core can be done using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the phenyl group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, where a phenylboronic acid is coupled with the chloro-substituted benzimidazole using a palladium catalyst.

    Introduction of the piperidinylpropoxy group: This can be achieved through nucleophilic substitution reactions, where the piperidinylpropoxy group is introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as benzimidazole N-oxides.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole core.

    6-Chloro-2-phenylbenzimidazole: A derivative with both a chloro and phenyl group attached to the benzimidazole core.

Uniqueness

6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole is unique due to the presence of the piperidinylpropoxy group, which imparts specific biological activities and enhances its potential as a therapeutic agent. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its unique properties and applications.

Properties

CAS No.

919088-65-6

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

6-chloro-2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1H-benzimidazole

InChI

InChI=1S/C21H24ClN3O/c22-17-7-10-19-20(15-17)24-21(23-19)16-5-8-18(9-6-16)26-14-4-13-25-11-2-1-3-12-25/h5-10,15H,1-4,11-14H2,(H,23,24)

InChI Key

GRAQUAFQJQHVEV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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